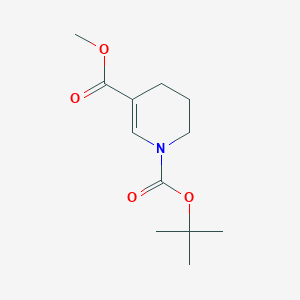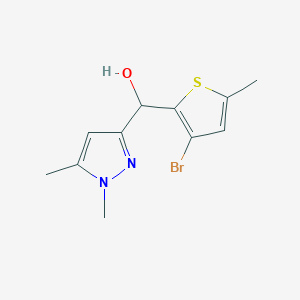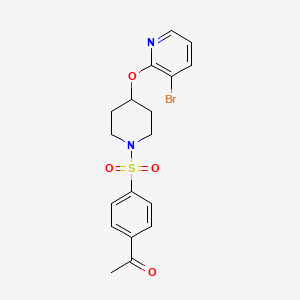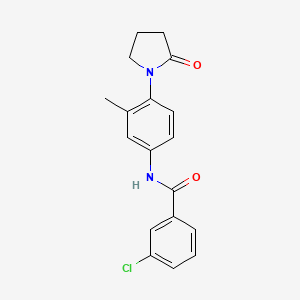
1-Tert-butyl 3-methyl 1,4,5,6-tetrahydropyridine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Tert-butyl 3-methyl 1,4,5,6-tetrahydropyridine-1,3-dicarboxylate, also known as TTP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTP belongs to the class of pyridine derivatives and has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential for future research.
Scientific Research Applications
Synthesis of Indole Derivatives
Indole derivatives play a significant role in cell biology and are important types of molecules in natural products and drugs . The compound can be used in the synthesis of indole derivatives, which have been gaining attention for their potential in treating cancer cells, microbes, and various disorders in the human body .
2. Synthesis of [1,2,4]Triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Derivatives The compound can be used in the synthesis of tert-butyl-substituted [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives . These derivatives have shown a wide range of biological activity and medicinal applications, including antimalarial, antidepressant, and antileishmanial activities .
3. Use in Copper (I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) The compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that accelerates reaction rates and suppresses cell cytotoxicity . This makes it desirable for bioconjugation in diverse chemical biology experiments .
4. Use in Vaccine and Monoclonal Antibody Development The compound can potentially be used in the development of vaccines and monoclonal antibodies . Its properties could be beneficial in the creation of recombinant proteins, cell or gene therapy .
5. Study of Neurotoxicity and Parkinson’s Disease The compound can be used in research studies to understand the mechanism of action of MPTP, a powerful neurotoxic prodrug . This can help in replicating the motor symptoms associated with Parkinson’s Disease, providing valuable insights into the disease’s progression and potential treatments .
Development of New Drug Candidates
The introduction of a tert-butyl group into indoloquinoxaline and [1,2,4]triazino[5,6-b]indole systems can lead to a series of structurally novel compounds . These could potentially serve as drug candidates, fulfilling the current medicinal chemistry needs .
properties
IUPAC Name |
1-O-tert-butyl 5-O-methyl 3,4-dihydro-2H-pyridine-1,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFDLNYBZIBNCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B2372647.png)
![1-(4-chlorophenyl)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2372650.png)

![3',4'-dihydro-2'H-spiro[morpholine-3,1'-naphthalene]](/img/structure/B2372652.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2372655.png)


![4,6,13-Triazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-5-amine;dihydrochloride](/img/structure/B2372662.png)
![3,4-diethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2372664.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2372665.png)
